![molecular formula C13H16ClF3N2O B2741416 (4-Aminopiperidin-1-yl)[3-(trifluoromethyl)phenyl]methanone hydrochloride CAS No. 1606907-79-2](/img/structure/B2741416.png)
(4-Aminopiperidin-1-yl)[3-(trifluoromethyl)phenyl]methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Aminopiperidin-1-yl)[3-(trifluoromethyl)phenyl]methanone hydrochloride (4APM) is a novel compound that has been recently synthesized by a research team at the University of California, Berkeley. It is a highly potent compound that has the potential to be used in a wide range of scientific and medical applications. 4APM has a unique chemical structure and a wide range of biochemical and physiological effects.
Scientific Research Applications
- Researchers investigate AST487 for its potential in treating hematological malignancies, particularly acute myeloid leukemia (AML) and gastrointestinal stromal tumors (GISTs) .
- Tandutinib hydrochloride is under investigation as a potential therapeutic agent for AML, with promising results in preclinical studies .
- Compounds like K-252a , derived from Nocardiopsis sp., inhibit FLT3-ITD and other kinases. Researchers explore K-252a’s potential in overcoming drug resistance and improving patient outcomes .
- Investigations focus on understanding how this compound modulates immune responses, potentially aiding in autoimmune disease management .
- Researchers explore whether compounds like AZD3463 (also known as N- [4- (4-Aminopiperidin-1-yl)-2-methoxyphenyl]-5-chloro-4- (1H-indol-3-yl)pyrimidin-2-amine ) can impact neurodegenerative diseases by targeting specific kinases .
Kinase Inhibition and Cancer Research
FLT3 Inhibitors in Leukemia Therapy
Targeting FLT3-ITD Mutations
Anti-Inflammatory and Immunomodulatory Effects
Neurological Disorders and Kinase Signaling
Boron-Based Compounds in Medicinal Chemistry
properties
IUPAC Name |
(4-aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O.ClH/c14-13(15,16)10-3-1-2-9(8-10)12(19)18-6-4-11(17)5-7-18;/h1-3,8,11H,4-7,17H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RROQKNODOHVNAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC(=CC=C2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminopiperidin-1-yl)[3-(trifluoromethyl)phenyl]methanone hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.